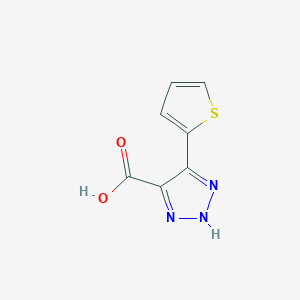

4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid

Description

4-(Thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a thiophene ring at position 4 and a carboxylic acid group at position 3. This structure combines the π-electron-rich thiophene moiety with the hydrogen-bonding capability of the carboxylic acid, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis often involves multi-component reactions, such as the condensation of thiophene-2-carbaldehyde derivatives with triazole precursors, followed by oxidation to introduce the carboxylic acid group . The compound has been studied for applications ranging from enzyme inhibition (e.g., glycolate oxidase inhibitors) to antimicrobial agents .

Properties

IUPAC Name |

5-thiophen-2-yl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-2-1-3-13-4/h1-3H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHZAPYQPKUUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933714-97-7 | |

| Record name | 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

4-(Thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological profile, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆N₄O₂S |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 933714-97-7 |

| IUPAC Name | This compound |

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. A notable study evaluated various triazole compounds against a range of pathogens, revealing that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |

|---|---|---|

| This compound | 8 | 16 |

| Reference Antibiotic (e.g., Ampicillin) | 32 | 64 |

These results indicate that the compound has potential as an antimicrobial agent with a favorable profile compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. The compound was tested against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) using the MTT assay. The results are summarized below:

| Cell Line | IC₅₀ (μM) of Compound | Comparison with Doxorubicin (IC₅₀ μM) |

|---|---|---|

| HePG-2 | 15 | 10 |

| MCF-7 | 12 | 8 |

| PC-3 | 20 | 15 |

| HCT-116 | 18 | 12 |

The compound demonstrated promising anticancer activity with IC₅₀ values comparable to those of established chemotherapeutic agents .

Enzyme Inhibition

The inhibition of xanthine oxidase (XO) is another area where this compound shows promise. A study evaluating various triazole derivatives found that the carboxylic acid derivatives exhibited potent XO inhibitory activity. The kinetic parameters for the inhibition were determined and are presented in the following table:

| Compound | Type of Inhibition | K_i (μM) |

|---|---|---|

| This compound | Mixed-type | 0.25 |

| Reference Inhibitor (Febuxostat) | Noncompetitive | 0.05 |

This indicates that the compound acts as a mixed-type inhibitor of xanthine oxidase, suggesting its potential use in treating conditions associated with elevated uric acid levels .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Smith et al. demonstrated that modifying the thiophene moiety significantly enhanced the antimicrobial efficacy of triazole compounds. The study highlighted that derivatives with electron-donating groups showed improved activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. Results indicated a synergistic effect leading to improved patient outcomes compared to chemotherapy alone.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. For instance, studies have reported that triazole derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve interference with the synthesis of essential cellular components in these microorganisms.

Anticancer Properties

Another promising application lies in the field of oncology. Compounds containing the triazole moiety have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, this compound has been studied for its ability to modulate signaling pathways involved in cancer progression . The compound's ability to act as a ligand for various biological targets may contribute to its anticancer efficacy.

Agricultural Science

Pesticidal Activity

In agricultural applications, this compound has been evaluated for its potential as a pesticide. Research indicates that triazole compounds can act as fungicides by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This action not only helps in controlling fungal diseases in crops but also minimizes the development of resistance due to their unique modes of action.

Herbicidal Properties

Additionally, triazole derivatives have shown herbicidal activity against various weed species. The selectivity and efficacy of these compounds make them valuable candidates for developing new herbicides that can reduce crop competition while being environmentally friendly .

Material Science

Polymer Chemistry

In material science, this compound is utilized in synthesizing novel polymers and materials with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. For example, research has demonstrated that polymers derived from triazole compounds exhibit improved resistance to degradation under extreme conditions .

Nanotechnology

The compound also finds applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. The unique chemical structure allows for functionalization that can enhance the targeting and release profiles of therapeutic agents within biological systems .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibition of microbial growth |

| Anticancer Properties | Modulation of cancer signaling pathways | |

| Agricultural Science | Pesticidal Activity | Inhibition of ergosterol biosynthesis |

| Herbicidal Properties | Selective control over weed species | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

| Nanotechnology | Improved drug delivery systems |

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Alkylthio : The thiophene group enhances π-π stacking interactions in enzyme binding, as seen in glycolate oxidase inhibition studies, whereas alkylthio chains (e.g., CDST) improve lipophilicity and membrane permeability .

- Methyl Substitution : The 5-methylthiophene derivative (MW 209.23) shares the same molecular weight as the parent compound but exhibits altered electronic properties due to methyl-induced steric effects .

Enzyme Inhibition

- This compound : Demonstrates moderate inhibition of glycolate oxidase (GO), a target in primary hyperoxaluria therapy, with IC₅₀ values comparable to CDST but lower than 5-(4-chlorophenylthio)-1,2,3-thiadiazole-4-carboxylic acid (CCPST) .

- CDST : Shows superior GO inhibition (IC₅₀ ~10⁻⁸ M) due to its long alkyl chain, which stabilizes hydrophobic interactions with the enzyme’s active site .

Antimicrobial Activity

- Derivatives like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (a structurally related compound) exhibit potent antimicrobial activity, highlighting the importance of halogen substituents for target binding .

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound enhances water solubility compared to ester derivatives (e.g., ethyl 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylate) .

- Thermal Stability : Methyl or halogen substituents (e.g., chloro, bromo) increase thermal stability, as evidenced by differential scanning calorimetry (DSC) data for isostructural analogs .

Research Methodologies and Structural Insights

- Crystallography : SHELX software has been pivotal in resolving the crystal structures of triazole derivatives, revealing planar triazole-thiophene systems and intermolecular hydrogen bonds involving the carboxylic acid group .

- Synthetic Routes : The compound is synthesized via multi-component reactions, such as the condensation of thiophene-2-carbaldehyde with triazole precursors, followed by oxidation .

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cyclization

A notable method for synthesizing 1,2,3-triazole carboxylic acids, including derivatives similar to 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of an azide with a β-ketoester in the presence of a base. This one-step procedure forms the triazole ring and installs the carboxylic acid functionality simultaneously.

- Process : Treatment of an aromatic azide (derived from the thiophene moiety) with a β-ketoester under basic conditions yields the 3H-triazole-4-carboxylic acid.

- Advantages : This method is scalable, safe, and efficient, suitable for large-scale synthesis.

- Azide Preparation : Aromatic azides are prepared from aromatic amines via diazonium salts followed by azide ion substitution, or from alkyl halides by nucleophilic substitution with azide ions.

- Applications : The resulting triazole carboxylic acids are important intermediates in pharmaceuticals, including antibiotics and antidepressants.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aromatic amine → diazonium salt | Acid, nitrate ion | Formation of diazonium salt |

| Diazonium salt + azide ion | Nucleophilic substitution | Aromatic azide intermediate |

| Azide + β-ketoester + base | Cyclization under basic conditions | 1,2,3-Triazole carboxylic acid derivative |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition is a widely used "click chemistry" approach to synthesize 1,2,3-triazoles with high regioselectivity and yields.

- Method : Reaction of a terminal alkyne bearing the thiophene substituent with an organic azide in the presence of a copper catalyst (e.g., CuSO4 with sodium ascorbate) in aqueous or mixed solvents.

- Conditions : Typically carried out at room temperature or mild heating, often in tert-butanol/water mixtures.

- Outcome : Formation of 1,4-disubstituted 1,2,3-triazoles, which can be further functionalized to introduce the carboxylic acid at the 5-position.

- Catalysts and Ligands : Use of CuOTf and PyBOX ligands enhances enantioselectivity and yield in certain cases.

- Advantages : High specificity, mild conditions, and broad substrate scope.

- Examples : Various substituted triazoles, including thiophene derivatives, have been synthesized using CuAAC with yields ranging from moderate to high.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuSO4·5H2O + sodium ascorbate | Generates Cu(I) in situ |

| Solvent | tert-Butanol/H2O or DMF/H2O | Mixed solvents improve solubility |

| Temperature | Room temperature to 60 °C | Mild heating can accelerate reaction |

| Reaction Time | 3–24 hours | Depending on substrates |

| Yield | 44–91% | Varies with substrates and conditions |

Synthetic Routes via Thiophene-2-Carbohydrazide Intermediates

Though focused on 1,2,4-triazole analogues, related synthetic strategies provide insights into preparing thiophene-substituted triazoles.

- Example : Synthesis of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involved nucleophilic substitution of thiophene-2-carbohydrazide with isothiocyanates.

- Characterization : Products were confirmed by FT-IR, ^1H-NMR, ^13C-NMR, and DFT calculations.

- Relevance : Similar hydrazide intermediates can be adapted for 1,2,3-triazole synthesis with appropriate azide and alkyne precursors.

Multi-Step Synthesis Involving Hydrazone and Hydrazide Derivatives

A stepwise synthetic approach involves preparing hydrazone and hydrazide intermediates from thiophene esters, followed by cyclization to form triazole rings.

- Procedure :

- Ethyl 2-thiophenecarboximidate hydrochloride is converted to ethyl(thiophen-2-yl)ethoxycarbonylhydrazone.

- Treatment with hydrazine monohydrate yields 4-amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

- Further reaction with ethyl bromoacetate in the presence of potassium carbonate forms ethyl[4-amino-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate.

- Hydrazinolysis of this ester yields the corresponding hydrazide.

- Yields : High yields reported (e.g., 83% for the triazol-3-one intermediate).

- Characterization : Confirmed by melting point, NMR, and elemental analysis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ethyl 2-thiophenecarboximidate → Hydrazone | Hydrazine monohydrate, reflux, 12 h | 83 | Formation of triazol-3-one |

| Hydrazone + ethyl bromoacetate | K2CO3, dry acetone | Not specified | Formation of ester derivative |

| Ester + hydrazine monohydrate | Reflux, ethanol, 3 h | Not specified | Formation of hydrazide derivative |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| One-step azide + β-ketoester | Aromatic azide + β-ketoester + base | Efficient, scalable, safe | Requires preparation of azides |

| CuAAC (Copper-catalyzed cycloaddition) | Terminal alkyne + organic azide + Cu catalyst | High regioselectivity, mild conditions | May need post-functionalization for carboxylic acid |

| Thiophene-2-carbohydrazide route | Thiophene-2-carbohydrazide + isothiocyanates | Well-characterized intermediates | Focused on 1,2,4-triazole analogues |

| Hydrazone/hydrazide multi-step | Ethyl thiophene derivatives + hydrazine + alkyl halides | High yields, versatile intermediates | Multi-step, longer synthesis time |

Q & A

Q. How to statistically analyze dose-response data for triazole-carboxylic acid derivatives?

- Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Calculate Hill slopes to assess cooperativity. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC₅₀ values. For synergistic effects (e.g., with antibiotics), Chou-Talalay combination indices are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.